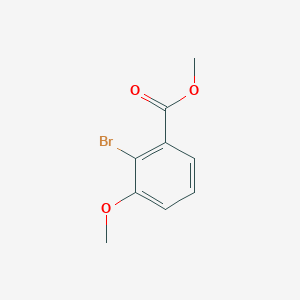

Methyl 2-bromo-3-methoxybenzoate

Description

Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of compounds of significant interest in synthetic chemistry due to their utility as versatile intermediates. grafiati.com The presence of a halogen atom, such as bromine, chlorine, or iodine, on the aromatic ring dramatically influences the molecule's reactivity. mdpi.com This halogen serves as an excellent leaving group and a handle for various coupling reactions, particularly those catalyzed by transition metals. mdpi.com

These compounds are crucial building blocks for creating biaryl structures, which are common motifs in pharmaceuticals and natural products. chemmethod.com The specific positioning of the halogen and other substituents on the benzoate ring allows for regioselective modifications, giving chemists precise control over the final product's architecture. For instance, halogenated benzoates are used in the synthesis of anti-inflammatory agents, enzyme inhibitors, and complex natural products like brassinosteroid analogues. mdpi.com The ability to undergo reactions like nucleophilic substitution and cross-coupling makes them indispensable tools in the synthetic chemist's arsenal (B13267).

Overview of Aryl Bromides in Carbon-Carbon Bond Formation

Aryl bromides are a cornerstone of modern carbon-carbon (C-C) bond formation, a fundamental process in organic synthesis for building molecular complexity. Their utility stems from their optimal balance of reactivity and stability. They are more reactive than aryl chlorides and generally more cost-effective than aryl iodides, making them frequent choices for a wide range of transformations.

Aryl bromides are key electrophilic partners in numerous transition-metal-catalyzed cross-coupling reactions. acs.org These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Some of the most prominent examples include:

Suzuki-Miyaura Coupling: The reaction of an aryl bromide with an organoboron compound. chemistry.coach

Heck Reaction: The coupling of an aryl bromide with an alkene. chemistry.coach

Sonogashira Coupling: The reaction of an aryl bromide with a terminal alkyne. chemistry.coach

Stille Coupling: The coupling with an organotin compound. acs.org

Hiyama Coupling: The reaction with an organosilicon compound. acs.org

Beyond palladium-catalyzed reactions, aryl bromides are also employed in couplings involving other metals like nickel and copper, and in metal-free radical reactions. acs.orgrug.nlresearchgate.net These methods allow for the creation of C-C bonds under various conditions, accommodating a wide array of functional groups and enabling the synthesis of intricate molecular frameworks. acs.orgunc.edu

Table 2: Key Carbon-Carbon Bond Forming Reactions Involving Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Palladium catalyst and a base |

| Heck Reaction | Alkene | Palladium catalyst and a base |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, and a base |

| Stille Coupling | Organostannane | Palladium catalyst |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and a base |

| Ullmann Coupling | (Self-coupling or with another aryl halide) | Copper |

Position of Methyl 2-bromo-3-methoxybenzoate as a Strategic Precursor

This compound is a strategically important precursor due to the specific arrangement of its functional groups. The ortho-bromo substituent is well-positioned for participation in various cross-coupling reactions, while the adjacent methoxy (B1213986) group can influence the reactivity and conformation of the molecule and its derivatives. The methyl ester provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.

This trifunctional nature allows for sequential and highly controlled synthetic transformations. For example, related 2-bromo-3-hydroxybenzoate derivatives serve as key intermediates in the total synthesis of complex natural products like the phochrodines, where the bromine is used for a crucial intramolecular Suzuki-Miyaura coupling reaction. acs.org Similarly, the synthesis of the alkaloid taspine (B30418) relies on a key intermediate, methyl 3-benzyloxy-2-bromo-4-methoxybenzoate, demonstrating the power of this substitution pattern in constructing complex biphenyl (B1667301) skeletons via Ullmann coupling. thieme-connect.com The use of methyl 2-bromo-3-methylbenzoate as a pharmaceutical intermediate further underscores the value of this class of compounds in medicinal chemistry. fishersci.at The unique placement of the bromo, methoxy, and ester groups makes this compound a valuable building block for accessing novel and complex molecular architectures.

Historical Context of Related Substituted Benzoate Syntheses

The synthesis of substituted benzoates has a rich history that reflects the broader evolution of organic chemistry. Early methods for creating substituted aromatic compounds often relied on classical reactions such as electrophilic aromatic substitution. The synthesis of halogenated benzoates could be achieved through direct bromination of benzoate esters or by esterification of the corresponding halogenated benzoic acids. google.com

Historical literature from the early 20th century documents foundational work on the preparation and reactivity of related compounds, such as substituted alpha-halogen benzyl (B1604629) benzoates, studied as early as 1921. berkeley.edu Research from the mid-20th century continued to explore the synthesis and rearrangements of substituted benzoates, such as those of dibromopropanols, in 1959. rsc.org

The advent of transition-metal catalysis in the latter half of the 20th century marked a paradigm shift. Reactions that were once difficult or low-yielding became efficient and highly selective. The development of palladium-catalyzed cross-coupling reactions, in particular, dramatically expanded the toolkit for synthesizing substituted benzoates with complex substitution patterns. More recently, advanced techniques such as rhodium-mediated Hopf cyclizations of 1,3-dien-5-ynes have been developed to construct highly substituted benzoates, showcasing the continuous innovation in this field over the past few decades. nsf.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMOOUWDJRMZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59453-47-3 | |

| Record name | Methyl 2-bromo-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 3 Methoxybenzoate and Its Analogues

Direct Bromination and Esterification Strategies

The most straightforward conceptual approach to the synthesis of Methyl 2-bromo-3-methoxybenzoate involves the direct functionalization of a pre-existing methoxybenzoate scaffold. This typically involves two key steps: the regioselective introduction of a bromine atom onto the aromatic ring and the esterification of the carboxylic acid group.

Regioselective Bromination of Methoxybenzoate Scaffolds

The direct bromination of 3-methoxybenzoic acid presents a challenge in regioselectivity. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. In the case of 3-methoxybenzoic acid, the positions ortho to the methoxy group are C2 and C4, and the position para is C6. The positions meta to the carboxylic acid group are C5. Therefore, the directing effects of the two groups are in competition.

Electrophilic attack at the C2 and C6 positions is activated by the methoxy group, while attack at the C4 and C6 positions is also influenced by the methoxy group. The C5 position is directed by the carboxylic acid group. The steric hindrance from the adjacent carboxylic acid group at the C2 position can be a significant factor.

Research has shown that the direct bromination of m-methoxybenzoic acid can lead to a mixture of isomers. For instance, bromination of m-methoxybenzoic acid in glacial acetic acid can result in the formation of 2-bromo-5-methoxybenzoic acid, indicating that the directing effect of the methoxy group to the para position (C6, which becomes C5 after bromination at C2) can be significant. The formation of the desired 2-bromo-3-methoxybenzoic acid via this method is often accompanied by other isomers, leading to low selectivity and the need for challenging purification steps.

Table 1: Regioselectivity in the Bromination of 3-Methoxybenzoic Acid

| Position of Bromination | Directing Group(s) | Steric Hindrance | Observed Products |

| C2 | Ortho to -OCH₃ | High | Minor product in some cases |

| C4 | Ortho to -OCH₃ | Low | Possible byproduct |

| C5 | Meta to -COOH | Low | Major product in some cases |

| C6 | Para to -OCH₃ | Low | Possible byproduct |

Due to these challenges in achieving high regioselectivity, direct bromination is often not the preferred method for the specific synthesis of 2-bromo-3-methoxybenzoic acid.

Esterification of Substituted Benzoic Acids to Methyl Esters

Once the desired 2-bromo-3-methoxybenzoic acid is obtained, the final step is the esterification of the carboxylic acid to its corresponding methyl ester. This is a standard and well-established transformation in organic synthesis. The most common method for this conversion is the Fischer-Speier esterification.

This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester.

Table 2: Typical Conditions for Fischer-Speier Esterification

| Reactant | Reagent | Catalyst | Solvent | Temperature | Reaction Time |

| 2-bromo-3-methoxybenzoic acid | Methanol | Sulfuric Acid | Methanol (as solvent) | Reflux | Several hours |

The workup procedure for this reaction is generally straightforward, involving neutralization of the acid catalyst, extraction of the ester into an organic solvent, and purification by distillation or chromatography.

Multi-Step Synthesis from Diverse Starting Materials

To overcome the regioselectivity issues associated with direct bromination, multi-step synthetic routes are often employed. These strategies involve the careful introduction of functional groups in a specific order to ensure the desired substitution pattern.

Approaches via Electrophilic Aromatic Substitution for Functionalization

A common strategy in multi-step synthesis is to introduce functional groups that can be later converted to the desired substituents. For the synthesis of this compound, a plausible route involves the nitration of a suitable precursor.

For example, starting with 3-methoxybenzoic acid, a nitration reaction can be performed. The methoxy group is activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. This would likely lead to a mixture of nitro-substituted products.

A more controlled approach would be to start with methyl 3-methoxybenzoate. The ester group is also a meta-director. Therefore, nitration of methyl 3-methoxybenzoate would be expected to yield a mixture of isomers, with the nitro group being directed to the C2, C4, and C6 positions by the methoxy group and to the C5 position by the ester group.

A more strategic multi-step synthesis could involve the following sequence:

Nitration: Start with a simpler precursor where the directing groups favor the desired substitution pattern. For instance, nitration of a compound where the desired substitution pattern can be achieved with higher selectivity.

Reduction: The nitro group can then be reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

Further Functionalization: The amino group can then be used to introduce the bromine atom via a Sandmeyer reaction.

Sandmeyer Reaction Pathways for Bromine Introduction

The Sandmeyer reaction is a powerful and widely used method for the conversion of an aromatic amino group into a variety of functional groups, including halogens. wikipedia.orgbyjus.comlscollege.ac.in This reaction provides a reliable way to introduce a bromine atom at a specific position on the aromatic ring, provided that the corresponding amino-substituted precursor is available. wikipedia.orgbyjus.comlscollege.ac.in

The synthesis of 2-bromo-3-methoxybenzoic acid via a Sandmeyer reaction would typically start from 2-amino-3-methoxybenzoic acid. The key steps of the Sandmeyer reaction are:

Diazotization: The aromatic primary amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺X⁻).

Substitution: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr). This results in the displacement of the diazonium group by a bromine atom, with the evolution of nitrogen gas. wikipedia.orgbyjus.comlscollege.ac.in

Table 3: General Steps of the Sandmeyer Reaction for Bromine Introduction

| Step | Reagents | Intermediate/Product |

| Diazotization | 2-amino-3-methoxybenzoic acid, NaNO₂, HCl | 2-carboxy-6-methoxybenzenediazonium chloride |

| Substitution | Copper(I) bromide (CuBr) | 2-bromo-3-methoxybenzoic acid |

This method offers excellent control over the position of the bromine atom, as its introduction is dictated by the position of the initial amino group.

Electrochemical Approaches for Halogenated Ester Synthesis

Electrochemical methods represent a green and often highly selective alternative to traditional chemical synthesis. While specific examples of the electrochemical synthesis of this compound are not abundant in the literature, the principles of electrochemical reactions can be applied to devise a potential synthetic route.

An electrochemical approach could potentially combine the bromination and esterification steps in a single process or as a two-step sequence in an electrochemical cell.

Hypothetical Electrochemical Pathway:

Anodic Bromination: The 3-methoxybenzoic acid could be oxidized at the anode in the presence of a bromide source (e.g., sodium bromide). This could generate a reactive bromine species that would then undergo electrophilic aromatic substitution on the 3-methoxybenzoic acid. The regioselectivity would still be a challenge and would depend on the electrode material, solvent, and other reaction conditions.

Cathodic Esterification: Alternatively, the carboxylic acid could be deprotonated at the cathode to form a carboxylate anion. This nucleophilic carboxylate could then react with a methylating agent present in the electrolyte.

A more plausible electrochemical approach would be the esterification of pre-synthesized 2-bromo-3-methoxybenzoic acid. In this case, the carboxylic acid could be electrolyzed in the presence of methanol. The reaction could proceed through the formation of a carboxylate anion at the cathode, which would then be methylated.

While the direct electrochemical synthesis of halogenated esters is an area of ongoing research, it holds promise for developing more sustainable and efficient synthetic methods in the future.

Optimization of Reaction Conditions and Reagent Selection

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions and the judicious selection of reagents. Key parameters that significantly influence the yield, purity, and scalability of the synthesis include the choice of catalytic systems, the reaction solvent, and temperature control. Subsequent purification is critical for isolating the target compound at the desired level of purity.

Catalytic Systems for Halogenation and Esterification Efficiency

The synthesis of this compound typically involves two primary transformations: the electrophilic bromination of a 3-methoxybenzoic acid precursor and the subsequent esterification of the resulting carboxylic acid. The efficiency of both steps is profoundly impacted by the choice of catalyst.

For the halogenation step , various catalytic systems have been explored to enhance the reactivity of brominating agents and control the regioselectivity of the reaction. The methoxy group on the aromatic ring is an ortho-, para-directing activator. Therefore, achieving selective bromination at the C-2 position requires careful control.

Lewis Acid Catalysts : Traditional methods for aromatic halogenation often employ Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.comlibretexts.org These catalysts polarize the bromine molecule (Br₂), increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring. libretexts.org For instance, the bromination of p-methoxybenzoic acid has been successfully carried out using bromine in glacial acetic acid with ferric chloride as a catalyst. google.com

N-Bromosuccinimide (NBS) and Activating Agents : N-Bromosuccinimide (NBS) serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. While NBS can brominate highly activated rings, its reactivity is often enhanced with catalytic activators. Recent studies have shown that Lewis basic additives, such as lactic acid derivatives, can interact with NBS via halogen bonding, increasing the electropositive character of the bromine and enhancing its reactivity. nsf.gov

Advanced Catalytic Systems : Modern synthetic methodologies have introduced transition metal catalysts for C-H functionalization. Palladium (II) catalysts, for example, have been developed for the meta-C-H bromination of aniline (B41778) and benzoic acid derivatives, overcoming the natural ortho/para selectivity. rsc.org Copper-catalyzed methods have also emerged as a versatile option for C-H halogenation. beilstein-journals.org

For the esterification step , the Fischer esterification is the most common and cost-effective method. masterorganicchemistry.com

Acid Catalysis : This reaction involves treating the carboxylic acid (2-bromo-3-methoxybenzoic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comscielo.br The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com Optimization studies on similar compounds have shown that the molar ratio of the carboxylic acid, methanol, and sulfuric acid is crucial for driving the reaction to completion and achieving high yields. researchgate.net

NBS as a Catalyst : Interestingly, N-bromosuccinimide has also been reported as an effective catalyst for the esterification of various aryl carboxylic acids under mild conditions, offering an alternative to strong mineral acids. nih.gov

Table 1: Comparison of Catalytic Systems for Aromatic Bromination

| Catalyst System | Brominating Agent | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Ferric Chloride (FeCl₃) | Bromine (Br₂) | Methoxybenzoic acids | Cost-effective, traditional method. | google.com |

| Lactic Acid Derivatives | N-Bromosuccinimide (NBS) | Electron-rich arenes | Enhanced reactivity of NBS via halogen bonding. | nsf.gov |

| Palladium (II) Acetate (B1210297) | N-Bromophthalimide (NBP) | Aniline derivatives | Achieves meta-selectivity, overcoming directing group effects. | rsc.org |

| Copper (II) Halides | Copper (II) Halides | 2-amino-1,3-thiazoles | Direct halogenation with control over mono- or di-substitution. | beilstein-journals.org |

Solvent Effects and Temperature Control in Target Synthesis

The reaction medium and temperature are critical parameters that must be precisely controlled to maximize the yield and selectivity of the synthesis of this compound.

Solvent Effects : The choice of solvent can influence reaction rates and, particularly in electrophilic aromatic substitution, the regioselectivity.

In halogenation , solvent polarity can stabilize or destabilize the charged intermediates (arenium ions) formed during the reaction. quora.com For the bromination of phenols, the ortho:para ratio was found to be greatly influenced by the solvent. rsc.org

Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and can help to moderate the reactivity of the bromine. google.com

Halogenated hydrocarbons are also frequently used. google.com A process for synthesizing 2-bromo-5-methoxybenzoic acid specifies dissolving the starting material in a halogenated hydrocarbon solvent. google.com

Acetonitrile (B52724) has been identified as an effective solvent in silver(I)-promoted oxidative coupling reactions for synthesizing analogues, providing a good balance between conversion and selectivity and being a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

Temperature Control : Temperature plays a crucial role in reaction kinetics and selectivity.

Generally, increasing the temperature increases the reaction rate. However, for electrophilic aromatic brominations, higher temperatures can lead to a decrease in selectivity and the formation of undesired poly-brominated byproducts. evergreensinochem.comnih.gov

The bromination of p-methoxybenzoic acid using a ferric chloride catalyst is initiated at 20-60°C, with the reaction later heated to 70°C up to the reflux temperature to ensure completion. google.com

For Fischer esterification, reactions are typically conducted under reflux to accelerate the attainment of equilibrium. For example, the synthesis of methyl ferulate from ferulic acid is carried out under reflux at 85°C for 4 hours. scielo.br The optimal temperature must be carefully determined to balance reaction speed with the potential for side reactions or degradation of the product. evergreensinochem.com

Table 2: Influence of Solvents on Aromatic Halogenation

| Solvent | Type | Role in Reaction | Potential Outcome | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Polar Protic | Dissolves reactants, moderates reactivity. | Good for controlled bromination. | google.com |

| Chlorobenzene | Non-polar | Inert medium for side-chain bromination with NBS. | Suitable for radical reactions. | google.com |

| Acetonitrile | Polar Aprotic | Balances conversion and selectivity. | "Greener" alternative, optimized reaction times. | scielo.br |

| Dichloromethane | Halogenated | Common solvent for organic synthesis. | Often used but less environmentally friendly. | scielo.br |

Purification Techniques for Compound Isolation and Purity Enhancement

Following the synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, catalysts, byproducts, and solvents.

Work-up and Extraction : The initial step after the reaction is typically a "work-up" procedure. This often involves quenching the reaction mixture, for instance, by pouring it into ice water. google.com Liquid-liquid extraction is then used to separate the organic product from aqueous-soluble impurities. A common procedure involves dissolving the crude product in a solvent like ethyl acetate and washing it sequentially with solutions such as sodium thiosulfate (B1220275) (to remove excess bromine), sodium bicarbonate (to remove acidic impurities), and brine. nih.gov

Recrystallization : Recrystallization is a powerful technique for purifying solid organic compounds. csub.edu The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution. csub.eduwikipedia.org The choice of solvent is critical; for benzoic acid derivatives, water is often used due to the significant difference in solubility at high and low temperatures. wikipedia.org For other substituted benzoic acids, solvents like methanol, ethanol (B145695), or isopropanol (B130326) are effective for recrystallization. google.com

Distillation : If the product is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points and is particularly useful for removing non-volatile impurities. google.com

Column Chromatography : For achieving very high purity or for separating mixtures with similar properties, column chromatography is the method of choice. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), and separation occurs based on differential adsorption of the components to the stationary phase.

Table 3: Summary of Purification Techniques

| Technique | Principle | Typical Application | Solvents/Reagents | Reference |

|---|---|---|---|---|

| Extraction | Differential solubility between two immiscible liquids. | Initial removal of catalysts and water-soluble impurities. | Ethyl acetate, sodium bicarbonate, sodium thiosulfate. | nih.gov |

| Recrystallization | Difference in solubility at varying temperatures. | Purification of solid products to obtain crystalline material. | Water, Ethanol, Methanol, n-Heptane. | csub.eduwikipedia.orggoogle.com |

| Distillation | Separation based on differences in boiling points. | Purification of liquids or removal of volatile solvents. | N/A | google.com |

| Column Chromatography | Differential adsorption onto a stationary phase. | High-purity separation of complex mixtures. | Hexanes, Ethyl acetate, Silica gel. | rsc.org |

Mechanistic Investigations and Chemical Reactivity of Methyl 2 Bromo 3 Methoxybenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like Methyl 2-bromo-3-methoxybenzoate, the carbon-bromine bond serves as a reactive handle for the palladium catalyst to initiate its catalytic cycle. Two of the most significant and widely utilized of these transformations are the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon single bond between an organoboron compound and an organohalide. This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents and byproducts.

Scope and Limitations with Various Boronic Acid Derivatives

The scope of the Suzuki-Miyaura coupling with respect to this compound would theoretically include a wide range of aryl, heteroaryl, vinyl, and alkyl boronic acids and their corresponding esters. However, detailed studies specifically documenting the coupling of a broad array of boronic acid derivatives with this compound are not extensively available in the current scientific literature. Generally, the success of these couplings is influenced by the steric and electronic properties of the boronic acid.

For a hypothetical reaction, one could envision the coupling with phenylboronic acid to yield methyl 3-methoxy-2-phenylbenzoate. The reaction conditions would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid Derivative | Product | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Methyl 3-methoxy-[1,1'-biphenyl]-2-carboxylate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Data Not Available |

| 2 | 4-Methylphenylboronic acid | Methyl 3-methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | Data Not Available |

| 3 | 2-Thiopheneboronic acid | Methyl 3-methoxy-2-(thiophen-2-yl)benzoate | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Data Not Available |

Limitations in such reactions can arise from sterically hindered boronic acids, which may lead to lower yields or require more forcing reaction conditions. Furthermore, boronic acids bearing certain functional groups that are sensitive to the basic reaction conditions might require protection or lead to side reactions.

Ligand Effects on Reactivity and Selectivity in Suzuki-Miyaura Coupling

The choice of ligand is crucial in Suzuki-Miyaura coupling reactions as it influences the stability and reactivity of the palladium catalyst. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often employed to enhance the rate of the oxidative addition and reductive elimination steps of the catalytic cycle.

The steric and electronic properties of the ligand can also affect the selectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrate. For this compound, the primary goal is to achieve selective coupling at the C-Br bond. The use of appropriate ligands can help to minimize side reactions, such as debromination or coupling at other positions. The optimal ligand for a specific transformation is often determined empirically through screening of various ligand types.

Mechanistic Insights into Transmetalation and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the organoboron species. The exact mechanism of transmetalation is complex and can proceed through different pathways depending on the reaction conditions.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For this compound, the steric hindrance from the ortho-methoxy group and the ester functionality could influence the rates of these elementary steps.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals, natural products, and organic materials.

Formation of Alkynyl Benzoate (B1203000) Derivatives

The Sonogashira coupling of this compound with a terminal alkyne would lead to the formation of a methyl 2-alkynyl-3-methoxybenzoate derivative. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound

| Entry | Alkyne | Product | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Methyl 3-methoxy-2-(phenylethynyl)benzoate | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Data Not Available |

| 2 | Trimethylsilylacetylene | Methyl 3-methoxy-2-((trimethylsilyl)ethynyl)benzoate | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | Data Not Available |

| 3 | 1-Hexyne | Methyl 2-(hex-1-yn-1-yl)-3-methoxybenzoate | Pd(OAc)₂ | CuI | Piperidine | DMF | Data Not Available |

The reaction scope would likely include a variety of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents. The presence of the methoxy (B1213986) and ester groups on the benzene (B151609) ring of this compound are generally well-tolerated under Sonogashira coupling conditions.

Role of Palladium and Copper Co-Catalysts in Sonogashira Protocol

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. nih.govorganic-chemistry.org

The catalytic cycle involves two interconnected cycles, one for palladium and one for copper.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

Acid-Base Reaction: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

The primary role of the palladium catalyst is to activate the aryl halide. The copper co-catalyst is crucial for the activation of the alkyne, facilitating the deprotonation and formation of the copper acetylide, which is more nucleophilic than the neutral alkyne. This co-catalysis allows the reaction to proceed under milder conditions and with higher efficiency. researchgate.net

Copper-Free Sonogashira Variations and Their Applicability

While the traditional Sonogashira protocol is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). To circumvent this issue, several copper-free Sonogashira protocols have been developed.

In these variations, the reaction is typically carried out in the presence of a palladium catalyst and a base, without the addition of a copper salt. The absence of copper necessitates slightly different reaction conditions, often requiring a stronger base or a different solvent system to facilitate the deprotonation of the terminal alkyne and its subsequent reaction with the palladium complex. These methods are particularly useful in the synthesis of complex molecules where the diacetylene byproducts could complicate purification. nih.gov

The applicability of copper-free Sonogashira reactions extends to a wide range of substrates, including aryl bromides like this compound. The choice between the copper-catalyzed and copper-free protocol often depends on the specific substrates and the desired purity of the final product.

Heck Reaction Pathways

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Arylation of Olefins with this compound

In the context of this compound, the Heck reaction allows for the introduction of a substituted vinyl group at the 2-position of the benzene ring. The reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

The general mechanism is as follows:

Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond of this compound to form an arylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a new C=C double bond and a hydridopalladium(II) complex.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) complex.

Regio- and Stereoselectivity in Heck Coupling Processes

The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. In the case of monosubstituted alkenes, the aryl group typically adds to the less substituted carbon of the double bond. This preference is primarily due to steric hindrance in the transition state of the migratory insertion step.

The stereoselectivity of the Heck reaction is generally high, with the reaction proceeding via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-elimination of the palladium hydride. This typically results in the formation of the E-isomer of the product.

For this compound, the electronic effects of the methoxy and methyl ester groups can also influence the regioselectivity, although steric factors usually dominate.

Other Transition Metal-Catalyzed Coupling Reactions

This compound can also participate in a variety of other transition metal-catalyzed cross-coupling reactions, each utilizing a different organometallic reagent.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The reaction is known for its high functional group tolerance.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the coupling partner with an organic halide, typically catalyzed by nickel or palladium. wikipedia.org The high reactivity of Grignard reagents limits the functional group tolerance of this reaction.

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound, which is activated by a fluoride (B91410) source or a base, to couple with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A reaction of methyl 3-chlorobenzoate, a related compound, with 3-methoxyphenyltrifluorosilane has been reported to yield 3-(3-Methoxybenzene)-methylbenzoate. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. wikipedia.org While this is not a C-C coupling reaction, it represents another important transformation of aryl halides.

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc | Pd or Ni | High functional group tolerance |

| Stille | Organotin | Pd | Air and moisture stable reagents; toxic |

| Kumada | Organomagnesium (Grignard) | Pd or Ni | Highly reactive; limited functional group tolerance |

| Hiyama | Organosilicon | Pd | Requires an activator (e.g., F⁻) |

| Chan-Lam | Organoboronic acid | Cu | Forms C-heteroatom bonds |

Nucleophilic Aromatic Substitution Reactions

Aryl halides that are activated by strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNA_r). The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

For this compound, the presence of the electron-withdrawing methyl ester group ortho to the bromo leaving group can facilitate this reaction, although it is not as strongly activating as a nitro group. The reaction would involve the attack of a nucleophile (such as an amine or an alkoxide) on the carbon bearing the bromine atom, followed by the departure of the bromide ion. The methoxy group, being electron-donating, may slightly disfavor this reaction compared to a substrate with only electron-withdrawing groups.

The general mechanism involves two steps:

Addition: The nucleophile adds to the aromatic ring at the carbon atom attached to the leaving group, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and the electron-withdrawing group.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

Direct Displacement of Bromine in the Aromatic Ring

The bromine atom on the aromatic ring of this compound can be displaced by strong nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the substitution of bromide with the incoming nucleophile. This reaction is in contrast to electrophilic aromatic substitution, where an electrophile attacks the electron-rich aromatic ring. For a nucleophilic attack to occur, the aromatic ring must be rendered electron-poor. masterorganicchemistry.com

The feasibility of this direct displacement is significantly influenced by the other substituents on the ring. The reaction typically requires an "activated" aryl halide, meaning the ring is substituted with at least one strong electron-withdrawing group. libretexts.org The position of this activating group relative to the leaving group (the bromine atom) is crucial for the reaction to proceed efficiently.

Activation by Electron-Withdrawing Groups and Reaction Mechanisms

The direct displacement of bromine in this compound is made possible by the activating effect of the methyl ester (-COOCH₃) group. As an electron-withdrawing group, the methyl ester reduces the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile. masterorganicchemistry.com

The generally accepted mechanism for this transformation is the SNAr addition-elimination mechanism. libretexts.orgyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the bromine. This step is typically the rate-determining step. The aromaticity of the ring is temporarily broken, and a negatively charged intermediate, known as a Meisenheimer complex, is formed. wikipedia.orglibretexts.org

Stabilization of the Intermediate: The stability of the Meisenheimer complex is critical. In the case of this compound, the methyl ester group is positioned ortho to the site of attack. This positioning is highly effective for stabilization because the negative charge of the intermediate can be delocalized through resonance onto the oxygen atoms of the carbonyl group. wikipedia.orgyoutube.com This delocalization significantly lowers the activation energy for the reaction.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored as the leaving group, the bromide ion (Br⁻), is expelled.

The methoxy group (-OCH₃), being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, the powerful activating and stabilizing effect of the ortho-ester group overcomes this, enabling the displacement reaction to occur.

Functional Group Interconversions on the Ester and Aromatic Ring

Beyond the displacement of the bromine atom, the other functional groups on this compound allow for a variety of chemical transformations.

Hydrolysis and Transesterification of the Methyl Ester Group

The methyl ester group is readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-methoxybenzoic acid. This reaction can be carried out under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide, results in the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 2-bromo-3-methoxybenzoate.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 2-bromo-3-methoxybenzoic acid |

| Transesterification | Ethanol (EtOH), H⁺ or EtO⁻ | Ethyl 2-bromo-3-methoxybenzoate |

Directed Functionalization of the Methoxy and Bromine Substituted Ring

The substituents on the ring can be used to direct further functionalization at other positions.

Cross-Coupling Reactions: The bromine atom is an excellent "handle" for transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling reaction, palladium catalysts can be used to couple the aryl bromide with a boronic acid, forming a new carbon-carbon bond at the C2 position. Similarly, Buchwald-Hartwig amination could be used to replace the bromine with a nitrogen-containing group.

Directed C–H Functionalization: The methoxy and ester groups can potentially act as directing groups to achieve site-selective functionalization of otherwise unreactive C-H bonds. nih.gov In this strategy, a transition metal catalyst coordinates to the oxygen of the methoxy or ester group, positioning it to activate a nearby C-H bond, typically at the ortho position. nih.govnih.gov This allows for the introduction of new functional groups at specific sites on the aromatic ring that are not easily accessible through classical electrophilic substitution.

Reduction Reactions of the Ester Moiety

The methyl ester group can be reduced to other functional groups, primarily a primary alcohol.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-bromo-3-methoxyphenyl)methanol. This is a standard and high-yielding transformation in organic synthesis.

Hydrodeoxygenation: More advanced catalytic methods can achieve the complete removal of the ester's oxygen atoms. For example, iron-catalyzed hydrodeoxygenation of methylbenzoate derivatives can convert the ester group into a methyl group. acs.orgacs.org Applying this to this compound would theoretically yield 2-bromo-1-methoxy-3-methylbenzene. Such reactions are often valued for their selectivity, as they can preserve other functional groups like the methoxy ether. acs.org

| Reaction | Typical Reagents | Product |

|---|---|---|

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | (2-bromo-3-methoxyphenyl)methanol |

| Hydrodeoxygenation | Fe-based catalyst, H₂ | 2-bromo-1-methoxy-3-methylbenzene |

Methyl 2 Bromo 3 Methoxybenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediates and Lead Compound Development

The structural framework of Methyl 2-bromo-3-methoxybenzoate is a valuable starting point for the creation of novel pharmaceutical agents. The strategic positioning of its functional groups allows for diversification and the construction of complex molecular scaffolds that are often found in biologically active compounds.

Halogenated benzoates, such as this compound, are critical precursors for synthesizing biologically relevant scaffolds, particularly those containing a biaryl (biphenyl) moiety. The biaryl structural motif is present in numerous pharmacologically active compounds. The primary method for creating these scaffolds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In this context, the bromine atom on this compound serves as a reactive handle. It can readily participate in a Suzuki-Miyaura reaction with a variety of aryl boronic acids or esters. This reaction forges a new carbon-carbon bond between the benzoate (B1203000) ring and another aromatic ring, yielding a substituted biphenyl (B1667301) derivative. The mild reaction conditions and high tolerance for various functional groups make this a powerful and widely used method in medicinal chemistry. The resulting biphenyl structure can then be further modified to produce lead compounds for drug discovery programs. For instance, a similar compound, 3-bromo-2-methylbenzoic acid, is used in a Suzuki coupling reaction to synthesize 3-phenyl-2-methylbenzoic acid, a precursor to 2-methyl-3-biphenylmethanol, highlighting the utility of this approach. acs.org

The table below illustrates a representative Suzuki-Miyaura coupling reaction using this compound as a substrate.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. rsc.orguni.lu This efficiency is highly valued for generating large libraries of diverse compounds for biological screening.

While direct participation of this compound in a one-pot MCR is not extensively documented, its functional groups make it a suitable precursor for components used in well-known MCRs, such as the Ugi reaction. The Ugi four-component reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-methoxybenzoic acid. This carboxylic acid can then be used as a key component in an Ugi reaction. The resulting product would incorporate the substituted benzene (B151609) ring and possess a high degree of molecular complexity. The bromine atom would remain intact throughout the Ugi reaction, providing a reactive site for subsequent post-MCR modifications, such as the aforementioned Suzuki coupling, to further diversify the molecular scaffold. This two-step approach, combining a powerful MCR with a robust cross-coupling reaction, is a common and effective strategy in modern medicinal chemistry.

Building Block in Agrochemical Synthesis

The principles of molecular design and the use of versatile building blocks extend from pharmaceuticals to the development of modern agrochemicals. This compound and structurally related compounds serve as important intermediates in the synthesis of novel herbicides and pesticides.

The synthesis of complex, biologically active agrochemicals often requires starting materials that can be elaborated into intricate, polycyclic systems. Substituted benzoates are frequently employed for this purpose. A notable example is the use of methyl 3,5-dimethoxybenzoate, a compound structurally related to this compound, in the preparation of bicyclic herbicide precursors. rsc.org

In this synthetic pathway, the benzoate derivative undergoes a reductive alkylation followed by an intramolecular cyclization to form complex bicyclic ketoesters. rsc.org These bicyclic systems serve as the core scaffold, which is then further functionalized to produce the final herbicidal agent. rsc.org The specific substitution pattern on the initial benzoate ring is crucial for directing the cyclization reactions and influencing the biological activity of the final product. The presence of a bromine atom, as in this compound, offers an additional vector for chemical modification, allowing for the introduction of other functional groups through cross-coupling chemistry to fine-tune the herbicidal properties.

Material Science Applications and Advanced Material Precursors

In the field of material science, aryl halides are fundamental building blocks for the synthesis of conjugated aromatic polymers. These materials are of great interest for their applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique optical and electronic properties.

The carbon-bromine bond in this compound makes it a potential monomer for polymerization reactions, specifically through palladium-catalyzed cross-coupling methods. Suzuki-Miyaura polycondensation is a powerful technique for creating conjugated polymers by reacting a di-bromo monomer with a diboronic acid (or ester) monomer. chemrxiv.orgresearchgate.netmdpi.com

To be used in polymerization, this compound would need to be converted into a di-functional monomer. For example, the methyl ester could be transformed into a boronic ester, creating a monomer with both a bromo group and a boronic ester group. This "A-B" type monomer could then undergo self-condensation polymerization. Alternatively, it could be dimerized after a Suzuki coupling to create a di-bromo-biphenyl derivative, which would then act as an "A-A" type monomer for co-polymerization with a "B-B" type diboronic acid monomer.

Another relevant polymerization method is the Mizoroki-Heck reaction, or Heck coupling, which forms carbon-carbon bonds between aryl halides and alkenes. nih.govorganic-chemistry.orgresearchgate.net This reaction could potentially be used to incorporate the 2-bromo-3-methoxybenzoate unit into a polymer backbone containing vinylene linkages, leading to materials with different conjugation properties compared to those from Suzuki polycondensation. These polymerization strategies allow for the synthesis of novel aromatic polyesters and other polymers where the specific properties are tuned by the structure of the monomeric building blocks.

Construction of Liquid Crystalline and Optoelectronic Materials

The precise arrangement of substituents on the benzene ring of this compound makes it a valuable building block for the synthesis of molecules that exhibit liquid crystalline and optoelectronic properties. The presence of the bromo- and methoxy- groups allows for sequential and regioselective modifications, which are essential for creating the highly ordered structures required for these applications.

In the construction of liquid crystalline materials, particularly those with a central benzoic acid core, derivatives of this compound can be strategically employed. The synthesis of bent-core liquid crystals, for example, often relies on the use of 2,3-disubstituted benzoic acid derivatives to create the characteristic V-shape of the mesogens. The bromine atom on the this compound molecule can be readily converted into other functional groups or used as a handle for cross-coupling reactions to introduce extended aromatic systems, which are crucial for inducing and stabilizing liquid crystalline phases.

For instance, in the synthesis of certain triphenylene-based discotic liquid crystals, functionalized benzoate derivatives are used as precursors to build the disc-shaped core. While direct use of this compound is not extensively documented, its structural motifs are found in more complex building blocks. The general synthetic strategy involves the coupling of multiple benzoate units to form the larger aromatic system of the triphenylene (B110318) core. The methoxy (B1213986) group can influence the electronic properties and solubility of the final material, while the bromine atom provides a reactive site for further functionalization, such as the attachment of long alkyl chains that promote the formation of columnar mesophases.

Similarly, in the field of optoelectronics, the synthesis of oligo(phenylenevinylene)s (OPVs) and other conjugated polymers can benefit from precursors with the substitution pattern of this compound. The bromo-substituent is ideal for engaging in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, which are cornerstones in the synthesis of conjugated systems. By coupling the benzoate derivative with a vinyl-containing partner, the phenylenevinylene repeating unit can be constructed. The methoxy group can act as an electron-donating group, which can tune the HOMO-LUMO gap of the resulting material and, consequently, its photophysical and electronic properties.

Table 1: Potential Applications in Liquid Crystalline and Optoelectronic Materials

| Material Class | Synthetic Strategy | Role of this compound Moiety | Potential Properties |

| Bent-Core Liquid Crystals | Esterification and cross-coupling reactions | Provides the 2,3-disubstituted central core | Nematic and smectic phases |

| Discotic Liquid Crystals | Trimerization of benzoate derivatives | Precursor to the triphenylene core | Columnar mesophases, charge transport |

| Oligo(phenylenevinylene)s | Suzuki or Stille cross-coupling reactions | Aryl halide partner for C-C bond formation | Photoluminescence, semiconductivity |

Total Synthesis of Natural Products and Analogues

The structural features of this compound also render it a valuable starting material or intermediate in the total synthesis of various natural products and their synthetic analogues. The ability to selectively functionalize the molecule at different positions allows for the construction of complex and stereochemically rich scaffolds found in many bioactive compounds.

Integration into Convergent and Divergent Synthetic Routes

The utility of this compound is particularly evident in its application within both convergent and divergent synthetic strategies, which are efficient approaches for the assembly of complex molecules.

Convergent Synthesis: In a convergent synthesis, different fragments of a target molecule are prepared independently and then coupled together at a late stage. The bromine atom of this compound is an excellent handle for such coupling reactions. For example, in the synthesis of certain alkaloids like haemanthamine (B1211331) or pancratistatin (B116903) analogues, a functionalized aromatic ring is a key structural component. A synthetic fragment corresponding to this part of the molecule could be prepared from this compound. This fragment can then be coupled with another complex fragment, for instance, via a Suzuki or Heck reaction, to rapidly assemble the core structure of the natural product. This approach allows for the efficient construction of the target molecule by minimizing the number of steps in the longest linear sequence.

Divergent Synthesis: A divergent synthetic strategy involves the synthesis of a common intermediate which can then be elaborated into a variety of different target molecules. This compound can serve as a precursor to such a versatile intermediate. For example, after initial modifications of the ester and methoxy groups, the bromine atom can be subjected to a range of different cross-coupling reactions, each leading to a different structural analogue. This is particularly useful for generating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, a common intermediate derived from this compound could be coupled with various boronic acids to produce a series of analogues of a bioactive natural product, allowing for the exploration of how different substituents on the aromatic ring affect biological activity.

Table 2: Application in Convergent and Divergent Synthesis of Natural Products

| Synthetic Strategy | Role of this compound | Example Natural Product Class | Key Reaction |

| Convergent | Precursor to a key aromatic fragment | Amaryllidaceae Alkaloids | Suzuki Coupling |

| Divergent | Precursor to a common intermediate for analogue synthesis | Polyketides | Heck Coupling |

The strategic placement of the bromo and methoxy groups on the benzoate ring allows for a high degree of control over the synthetic route, making this compound a powerful tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex and functional molecules.

Catalytic Systems and Ligand Design for Enhanced Reactivity and Selectivity

Palladium Catalysts: Structure, Loading, and Ligand Coordination

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the structure of the palladium catalyst, its loading, and, most critically, the nature of the coordinating ligands. For a substrate like methyl 2-bromo-3-methoxybenzoate, where both steric hindrance from the ortho-bromo and methoxy (B1213986) groups and electronic deactivation from the ester and methoxy groups are present, the choice of ligand is crucial for achieving high catalytic activity and selectivity.

Phosphine (B1218219) ligands have been the cornerstone of palladium catalysis for decades. Their electronic and steric properties can be finely tuned to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Monodentate Phosphine Ligands: Bulky, electron-rich monodentate phosphine ligands are often employed to facilitate the oxidative addition of challenging aryl halides. For sterically hindered substrates, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and adamantyl-based phosphines have demonstrated efficacy. These ligands create a coordinatively unsaturated and highly reactive palladium(0) center, which is necessary to overcome the high activation barrier of C-Br bond cleavage in this compound.

Bidentate Phosphine Ligands: Bidentate phosphine ligands, or diphosphines, form stable chelate complexes with palladium, influencing the geometry and reactivity of the catalytic species. The bite angle of the diphosphine ligand is a critical parameter. For instance, ligands with a wide bite angle, such as Xantphos, can promote reductive elimination, which is often the rate-limiting step in cross-coupling reactions involving sterically demanding substrates. Conversely, ligands with a smaller bite angle can enhance the stability of the catalyst. The choice between monodentate and bidentate phosphine ligands is often a trade-off between catalyst activity and stability. rsc.org

| Ligand Type | Example | Key Feature | Application in Hindered Substrates |

| Monodentate | Tri-tert-butylphosphine | High steric bulk and electron density | Promotes oxidative addition |

| Bidentate | Xantphos | Wide bite angle | Facilitates reductive elimination |

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in palladium catalysis. fujifilm.com They are strong σ-donors, forming highly stable palladium complexes that are often more resistant to decomposition at elevated temperatures than their phosphine counterparts. This enhanced stability allows for lower catalyst loadings and the use of less reactive coupling partners. For the functionalization of this compound, NHC-ligated palladium catalysts can offer superior performance, particularly in reactions that require harsh conditions. The steric bulk of the NHC ligand can be readily modified to create a specific catalytic pocket around the palladium center, thereby influencing the selectivity of the reaction.

The rational design of ligands is a key strategy to overcome the challenges associated with sterically hindered substrates like this compound. nih.gov The goal is to create a ligand that promotes the desired catalytic transformation while suppressing side reactions. This often involves a detailed understanding of the reaction mechanism and the role of the ligand in each elementary step. For instance, ligands with bulky substituents can accelerate reductive elimination by creating steric pressure around the metal center. rsc.org Furthermore, the electronic properties of the ligand can be tuned to facilitate oxidative addition. nih.govrsc.org The development of biarylphosphine ligands, such as Buchwald's ligands (e.g., SPhos, XPhos), is a prime example of rational ligand design. These ligands combine steric bulk with electron-richness to effectively catalyze the cross-coupling of a wide range of challenging aryl halides. acs.org

| Ligand | Key Structural Feature | Advantage for Hindered Substrates |

| Buchwald-type biarylphosphines | Bulky biaryl backbone | Promotes both oxidative addition and reductive elimination |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability | Forms highly stable catalysts, allowing for harsh reaction conditions |

Copper Co-Catalysis in Cross-Coupling Reactions

Copper co-catalysis has been shown to have a beneficial effect in certain palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, for example, the addition of a copper(I) salt can accelerate the transmetalation step, particularly with unreactive boronic acids. While specific studies on this compound are limited, the principle of copper co-catalysis could be applied to enhance its reactivity. For instance, in a Suzuki-type coupling of an arylboronic acid with a bromoacetate, copper(I) oxide was found to be an effective co-catalyst. rsc.org This suggests that a similar approach could be beneficial for the coupling of this compound with various organoboron reagents.

Nickel Catalysis in Aryl Halide Transformations

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium catalysts for the transformation of aryl halides. researchgate.net Nickel's ability to participate in single-electron transfer (SET) pathways opens up new mechanistic possibilities for cross-coupling reactions. This can be particularly advantageous for the activation of unreactive C-Br bonds in electron-deficient or sterically hindered substrates. Nickel catalysts, often in combination with phosphine or NHC ligands, have been successfully employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H functionalization. nih.gov The application of nickel catalysis to this compound could provide a powerful strategy for its functionalization, potentially under milder reaction conditions than those required for palladium-based systems. chemrxiv.org

Emerging Catalytic Approaches and Organocatalysis in Benzoate (B1203000) Functionalization

Beyond traditional transition metal catalysis, emerging catalytic approaches are expanding the toolbox for the functionalization of benzoate derivatives. Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various transformations. mdpi.combenthamscience.com While direct organocatalytic cross-coupling of aryl halides is still a developing field, organocatalysts have been employed in the functionalization of the benzoate moiety itself. For example, N-heterocyclic carbenes can catalyze the umpolung of aldehydes, which can then react with electrophiles. mdpi.com Furthermore, photoredox catalysis, often in combination with nickel catalysis, has enabled the development of novel cross-coupling reactions that proceed under mild conditions. nih.gov These emerging catalytic strategies hold promise for the future development of more sustainable and efficient methods for the functionalization of this compound and related compounds. Benzoates can also act as photosensitizing catalysts in certain reactions, such as C(sp³)–H fluorinations. nih.gov

Structure Reactivity Relationships and Computational Chemistry Studies

Electronic and Steric Effects of Substituents on Reaction Outcomes

The methoxy (B1213986) (-OCH3) and bromine (-Br) groups on the aromatic ring of Methyl 2-bromo-3-methoxybenzoate create a unique electronic and steric environment that dictates its reactivity in various chemical transformations.

The methoxy group at the C3 position is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the benzene (B151609) ring, is generally stronger and thus activates the ring towards electrophilic aromatic substitution. This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. However, in this compound, the positions ortho (C2 and C4) and para (C6) to the methoxy group are key sites of reactivity. The presence of the bromine atom at C2 and the ester group at C1 significantly modifies this expected reactivity pattern.

The bromine atom at the C2 position, ortho to the ester group, exerts a significant steric and electronic influence. Sterically, the bulky bromine atom can hinder the approach of reagents to the C1 and C3 positions. Electronically, bromine is an electronegative atom that deactivates the aromatic ring towards electrophilic substitution through its -I effect. However, it can participate in resonance as a weak electron-donating group (+R effect).

The primary role of the ortho-bromine is to serve as a leaving group in various cross-coupling reactions, which are fundamental to the synthetic utility of this compound. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is often dictated by the electronic nature of the other substituents and the specific catalytic system employed. For instance, in Suzuki-Miyaura coupling reactions, the palladium catalyst will oxidatively add to the C-Br bond, enabling the subsequent coupling with a boronic acid derivative.

Theoretical Calculations (e.g., DFT Studies) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving substituted aromatics like this compound.

DFT calculations allow for the mapping of potential energy surfaces for reactions, identifying transition states and intermediates. For cross-coupling reactions involving this compound, theoretical studies can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR techniques, the connectivity and spatial arrangement of atoms within the Methyl 2-bromo-3-methoxybenzoate molecule can be established.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups.

The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, methoxy, and methyl ester substituents. The bromine atom is deactivating and ortho, para-directing, while the methoxy group is activating and ortho, para-directing. The methyl ester group is deactivating and meta-directing. The interplay of these effects will determine the specific chemical shifts. It is anticipated that the aromatic protons will appear as a complex splitting pattern due to spin-spin coupling.

The spectrum would also feature two singlets corresponding to the methyl protons of the ester group (-COOCH₃) and the methoxy group (-OCH₃). The methyl ester protons are typically found further downfield compared to the methoxy ether protons due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.6 | Multiplet | 7 - 9 |

| Ester -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

| Methoxy -OCH₃ | 3.7 - 3.9 | Singlet | N/A |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The spectrum would include signals for the carbonyl carbon of the ester group, the six aromatic carbons, and the two methoxy carbons. The chemical shift of the carbonyl carbon is typically in the range of 165-175 ppm. The aromatic carbons will have chemical shifts between 110 and 160 ppm, with the carbons directly attached to the electronegative bromine and oxygen atoms appearing at different fields. The two methoxy carbons will appear in the upfield region of the spectrum, typically between 50 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-OCH₃ (ester) | 130 - 135 |

| Aromatic C-OCH₃ (ether) | 155 - 160 |

| Aromatic CH | 115 - 130 |

| Ester -OCH₃ | 52 - 54 |

| Methoxy -OCH₃ | 55 - 57 |

Note: These are predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the structure of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other on the benzene ring, helping to piece together the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺, or as an adduct with a cation such as sodium, [M+Na]⁺. The high-resolution mass measurement of these ions would allow for the determination of the elemental composition of the molecule, confirming its chemical formula of C₉H₉BrO₃. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ | 244.9811 | 246.9791 |

| [M+Na]⁺ | 266.9631 | 268.9610 |

Note: These are predicted values based on the monoisotopic masses of the elements.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for confirming its identity.